molecular formula C8H5IN2O2 B11839781 2-Iodo-7-nitro-1H-indole

2-Iodo-7-nitro-1H-indole

Cat. No.: B11839781
M. Wt: 288.04 g/mol
InChI Key: LFRCPTUTIXJABD-UHFFFAOYSA-N
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Description

2-Iodo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an iodine atom at the second position and a nitro group at the seventh position on the indole ring.

Preparation Methods

The synthesis of 2-Iodo-7-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Buchwald-Hartwig amination followed by C-H activation, which can be used to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve the use of palladium catalysts and specific reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-Iodo-7-nitro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and various palladium catalysts . Major products formed from these reactions include benzofuro[3,2-b]indole, benzofuro[3,2-b]indol-8-amine, and diindole-2-carboxylate . The compound’s reactivity is influenced by the presence of the iodine and nitro groups, which can participate in electrophilic and nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Iodo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind to multiple receptors, including those involved in neurotransmission and cell signaling . The presence of the nitro group can enhance the compound’s ability to participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions with biological targets . These interactions contribute to the compound’s biological activity and therapeutic potential.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-iodo-7-nitro-1H-indole

InChI

InChI=1S/C8H5IN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H

InChI Key

LFRCPTUTIXJABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)I

Origin of Product

United States

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